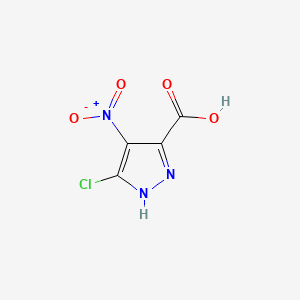
5-クロロ-4-ニトロ-1H-ピラゾール-3-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of a chlorine atom at the 5th position, a nitro group at the 4th position, and a carboxylic acid group at the 3rd position on the pyrazole ring. These functional groups contribute to its unique chemical properties and reactivity.
科学的研究の応用
5-Chloro-4-nitro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique functional groups.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
Target of Action
It is known that pyrazole derivatives, which include this compound, are often used as building blocks in the synthesis of various pharmaceutical compounds, including inhibitors and therapeutic agents .
Mode of Action
It’s worth noting that nitro-containing compounds like this one can undergo reduction reactions in biological systems, potentially leading to the formation of reactive species that can interact with cellular targets .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole derivatives, it is plausible that multiple pathways could be affected .
Pharmacokinetics
The solubility of similar compounds can increase in certain mediums due to the possible protonation of the heterocycle nitrogen atom .
Result of Action
Pyrazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-nitro-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of 4-chloro-3-nitroacetophenone with hydrazine hydrate under acidic conditions, followed by oxidation to introduce the carboxylic acid group . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions
5-Chloro-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
類似化合物との比較
Similar Compounds
4-Nitro-1H-pyrazole-3-carboxylic acid: Lacks the chlorine atom, resulting in different reactivity and applications.
5-Chloro-1H-pyrazole-3-carboxylic acid: Lacks the nitro group, affecting its redox properties.
Uniqueness
5-Chloro-4-nitro-1H-pyrazole-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
特性
IUPAC Name |
5-chloro-4-nitro-1H-pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN3O4/c5-3-2(8(11)12)1(4(9)10)6-7-3/h(H,6,7)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKVXGMVUHWVIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(=O)O)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

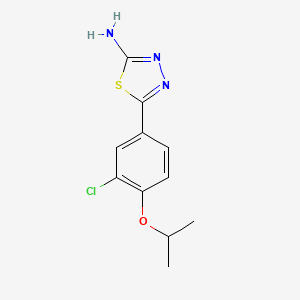
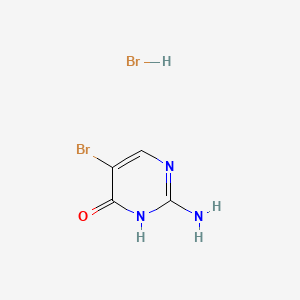

![6-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]](/img/structure/B567109.png)
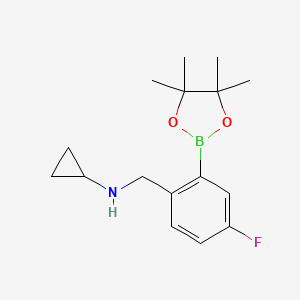



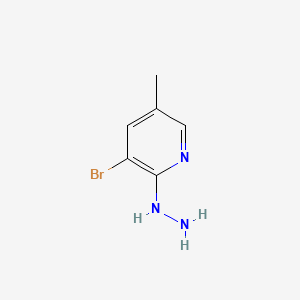
![Thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B567117.png)
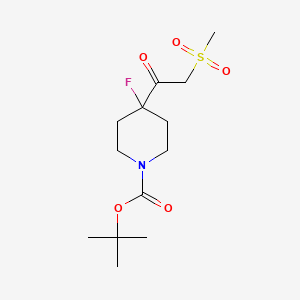
![4-Chloro-6-fluoro-1H-benzo[d]imidazole](/img/structure/B567119.png)
![5-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B567120.png)
